

# Application Note: Quantification of Nazartinib in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                     |           |
|----------------------|---------------------|-----------|
| Compound Name:       | Nazartinib Mesylate |           |
| Cat. No.:            | B12772453           | Get Quote |

For Research Use Only. Not for use in diagnostic procedures.

#### **Abstract**

This application note describes a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Nazartinib in human plasma. Nazartinib (EGF816) is an irreversible, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) targeting mutations such as T790M, L858R, and Del19, which are implicated in non-small cell lung cancer (NSCLC).[1][2][3][4] This method utilizes protein precipitation for sample extraction and Selpercatinib as an internal standard (IS). The validated method is linear over a concentration range of 1 to 3000 ng/mL and is suitable for pharmacokinetic studies.

### Introduction

Nazartinib is a potent and selective inhibitor of mutant forms of the epidermal growth factor receptor (EGFR).[3][4][5] Accurate quantification of Nazartinib in plasma is crucial for pharmacokinetic assessments, dose-optimization strategies, and therapeutic drug monitoring in clinical trials and research settings. LC-MS/MS offers high sensitivity and selectivity, making it the preferred method for bioanalytical assays.[6] This application note provides a detailed protocol for the determination of Nazartinib in human plasma, validated according to the US-FDA bioanalytical method validation guidelines.[3][6]



# **Experimental**

# **Materials and Reagents**

- Nazartinib (Purity: 99.48%) and Selpercatinib (Internal Standard, Purity: 99.87%) were sourced from MedChemExpress.[6]
- HPLC-grade acetonitrile and methanol were purchased from a certified vendor.
- Formic acid (98-100%) and ammonium formate were obtained from Sigma-Aldrich.[6]
- Human plasma (with EDTA as anticoagulant) was obtained from a certified biobank.

#### Instrumentation

- A UPLC system coupled with a triple quadrupole mass spectrometer was used.
- An Eclipse plus-C8 column (3.5 μm, 2.1 mm x 100 mm) was used for chromatographic separation.[6]

#### LC-MS/MS Conditions

The chromatographic and mass spectrometric parameters were optimized for the sensitive and selective detection of Nazartinib and the internal standard, Selpercatinib.

Table 1: Chromatographic Conditions



| Parameter          | Value                                                                                              |
|--------------------|----------------------------------------------------------------------------------------------------|
| Column             | Eclipse plus-C8 (3.5 μm, 2.1 mm x 100 mm)[6]                                                       |
| Mobile Phase       | Isocratic elution with an optimized mixture of acetonitrile and 10 mM ammonium formate (pH 4.2)[1] |
| Flow Rate          | 0.4 mL/min[6]                                                                                      |
| Column Temperature | 35°C[7]                                                                                            |
| Injection Volume   | 5 μL[7][8]                                                                                         |
| Run Time           | Approximately 1 minute[6]                                                                          |

Table 2: Mass Spectrometric Conditions

| Parameter          | Value                                      |
|--------------------|--------------------------------------------|
| Ionization Mode    | Electrospray Ionization (ESI), Positive[1] |
| Capillary Voltage  | 4 kV[6]                                    |
| Source Temperature | 350°C[1]                                   |
| Drying Gas         | Nitrogen[1][6]                             |
| Cone Gas Flow      | 100 L/hour[6]                              |
| MRM Transitions    |                                            |
| Nazartinib         | m/z (Precursor Ion) → m/z (Product Ion)    |
| Selpercatinib (IS) | m/z (Precursor Ion) → m/z (Product Ion)    |
| Collision Energy   | Optimized for each transition[1]           |
| Dwell Time         | 50 ms[9]                                   |

# **Protocols**

# Standard and Quality Control (QC) Sample Preparation



- Stock Solutions: Prepare primary stock solutions of Nazartinib and Selpercatinib (IS) in DMSO at a concentration of 1 mg/mL.
- Working Solutions: Prepare serial dilutions of the Nazartinib stock solution with a mixture of acetonitrile and water (1:1, v/v) to create working solutions for calibration standards and quality control samples.
- Calibration Standards (CSs): Spike blank human plasma with the Nazartinib working solutions to achieve final concentrations ranging from 1 to 3000 ng/mL (e.g., 1, 5, 15, 200, 500, 1500, and 3000 ng/mL).[6]
- Quality Control (QC) Samples: Prepare QC samples in blank human plasma at four concentration levels:
  - Lower Limit of Quantification (LLOQ): 1 ng/mL
  - Low Quality Control (LQC): 3 ng/mL
  - Medium Quality Control (MQC): 900 ng/mL
  - High Quality Control (HQC): 2400 ng/mL[6]

## **Plasma Sample Preparation**

- Thaw plasma samples at room temperature.
- To 100 μL of plasma sample (CS, QC, or unknown), add 20 μL of the internal standard working solution (Selpercatinib).
- Add 300 μL of acetonitrile to precipitate proteins.[8]
- Vortex the mixture for 1 minute.
- Centrifuge the samples at 13,000 x g for 10 minutes at 4°C.[10]
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.[8]



- Reconstitute the residue in 100 μL of the mobile phase.[8]
- Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

# **Method Validation Summary**

The method was validated according to the US-FDA guidelines for bioanalytical method validation.[3][6]

Table 3: Method Validation Parameters

| Parameter                            | Result                                                                         |
|--------------------------------------|--------------------------------------------------------------------------------|
| Linearity Range                      | 1 - 3000 ng/mL[3][6]                                                           |
| Correlation Coefficient (r²)         | > 0.99[6]                                                                      |
| Lower Limit of Quantification (LLOQ) | 0.39 ng/mL (in human liver microsomes, expected to be similar in plasma)[3][6] |
| Intra-day Precision and Accuracy     |                                                                                |
| Precision (%CV)                      | -2.78% to 7.10%[3][6]                                                          |
| Accuracy (% Bias)                    | Within ±15% of the nominal concentration                                       |
| Inter-day Precision and Accuracy     |                                                                                |
| Precision (%CV)                      | -4.33% to 4.43%[3][6]                                                          |
| Accuracy (% Bias)                    | Within ±15% of the nominal concentration                                       |
| Recovery                             | To be determined for plasma                                                    |
| Matrix Effect                        | To be determined for plasma                                                    |
| Stability                            | Assessed for bench-top, freeze-thaw, and long-term storage                     |

# **Signaling Pathway and Experimental Workflow**





Click to download full resolution via product page

Caption: Nazartinib covalently inhibits mutant EGFR, blocking downstream signaling pathways.





Click to download full resolution via product page

Caption: Experimental workflow for Nazartinib quantification in plasma.



#### Conclusion

This application note presents a robust and reliable LC-MS/MS method for the quantification of Nazartinib in human plasma. The method is sensitive, specific, and has a wide linear range, making it suitable for supporting pharmacokinetic studies in both preclinical and clinical research. The simple protein precipitation extraction procedure allows for high-throughput analysis.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of the in vitro metabolic profile of nazartinib in HLMs using UPLC-MS/MS method: In silico metabolic lability and DEREK structural alerts screening using StarDrop software - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Liquid chromatography-tandem mass spectrometry metabolic profiling of nazartinib reveals the formation of unexpected reactive metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Characterization of the in vitro metabolic profile of nazartinib in HLMs using UPLC-MS/MS method: In silico metabolic lability and DEREK structural alerts screening using StarDrop software - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous and Rapid Determination of Six Tyrosine Kinase Inhibitors in Patients with Non-Small Cell Lung Cancer Using HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LC-MS/MS assay for the quantitation of the tyrosine kinase inhibitor neratinib in human plasma PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma -PMC [pmc.ncbi.nlm.nih.gov]



- 10. Establishment and validation of a UPLC-MS/MS bioassay for the quantification of infigratinib in rat plasma - Arabian Journal of Chemistry [arabjchem.org]
- To cite this document: BenchChem. [Application Note: Quantification of Nazartinib in Human Plasma by LC-MS/MS]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12772453#lc-ms-ms-method-for-nazartinib-quantification-in-plasma]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com